molecular formula C18H22N2O3S B2853155 1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine CAS No. 670272-18-1

1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine

Cat. No.: B2853155
CAS No.: 670272-18-1
M. Wt: 346.45
InChI Key: ZZJRICLMEDANAK-UHFFFAOYSA-N
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Description

This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of research and industrial applications.

Properties

IUPAC Name

1-ethyl-4-(4-phenoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-19-12-14-20(15-13-19)24(21,22)18-10-8-17(9-11-18)23-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJRICLMEDANAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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